17-Epiestriol-d5 chemical structure and properties
17-Epiestriol-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to 17-Epiestriol-d5. This isotopically labeled steroid is a crucial tool for the accurate quantification of its endogenous counterpart, 17-Epiestriol, a biologically active metabolite of estrogen.
Chemical Identity and Structure
17-Epiestriol-d5 is the deuterium-labeled form of 17-Epiestriol. The parent compound, also known as 17α-Epiestriol or (16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol, is a minor endogenous estrogen and the 17α-epimer of estriol. The deuterated analog serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
While the exact positions of the five deuterium atoms can vary by manufacturer, a common and stable labeling pattern for related d5-estrogens involves substitution on the aromatic A-ring and the D-ring, specifically at positions C2, C4, C16 (geminal), and C17. This proposed structure is illustrated below.
Caption: Probable structure of 17-Epiestriol-d5 with deuteration sites.
Physicochemical and Structural Properties
The key properties of 17-Epiestriol (unlabeled) and its deuterated analog are summarized below. It is important to note the significant discrepancy in reported melting points for the parent compound from various suppliers.
| Property | 17-Epiestriol (Unlabeled) | 17-Epiestriol-d5 |
| CAS Number | 1228-72-4[1][2] | 1228-72-4 (unlabeled) |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₁₉D₅O₃ |
| Molecular Weight | 288.38 g/mol | ~293.41 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | N/A |
| Appearance | Off-white to yellow powder | N/A |
| Melting Point | 114-115 °C or 239-241 °C[1][2][3][4] | N/A |
| Solubility | Slightly soluble in Methanol; Soluble in Chloroform:Methanol (1:1) at ~10 mg/mL | N/A |
| XLogP3 (Computed) | 2.5 | N/A |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O[2] | N/A |
Biological Activity and Significance
17-Epiestriol is an active metabolite of estrone and estradiol. Its biological functions are primarily mediated through its activity as a selective estrogen receptor β (ERβ) agonist.
Estrogen Receptor Binding
17-Epiestriol demonstrates a preferential binding affinity for ERβ over ERα. In competitive binding assays, it showed relative binding affinities of approximately 80% for ERβ and 29% for ERα when compared to 17β-estradiol. This selectivity makes it a molecule of interest for studying the specific roles of ERβ in various tissues.
Anti-inflammatory Properties
A key finding is the potent anti-inflammatory effect of 17-Epiestriol. It has been shown to be approximately 400 times more potent than 17β-estradiol in suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNFα) in human umbilical vein endothelial cells (HUVECs).
This action is modulated through a nitric oxide (NO)-dependent pathway. 17-Epiestriol induces the expression of endothelial nitric oxide synthase (eNOS), leading to increased NO production. The elevated NO levels subsequently prevent the nuclear translocation of the transcription factor NF-κB, a critical step in the inflammatory cascade that drives VCAM-1 expression.
Caption: Signaling pathway of 17-Epiestriol in VCAM-1 inhibition.
Metabolic Pathway
17-Epiestriol is a downstream metabolite in the estrogen metabolism pathway. It is formed from the precursor 16α-hydroxyestrone via the reduction of the C-17 ketone. 16α-hydroxyestrone itself is generated from the hydroxylation of estrone.
